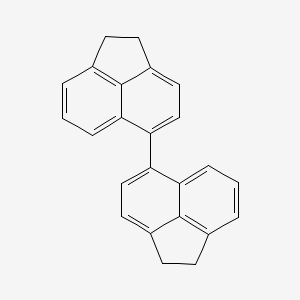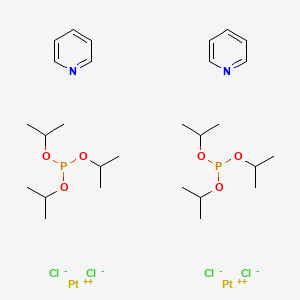
Platinum(2+);pyridine;tripropan-2-yl phosphite;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid, tris(1-methylethyl) ester, platinum complex is a coordination compound that combines phosphorous acid, tris(1-methylethyl) ester with platinum
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, tris(1-methylethyl) ester, platinum complex typically involves the reaction of phosphorous acid, tris(1-methylethyl) ester with a platinum precursor. One common method is to react phosphorous acid, tris(1-methylethyl) ester with platinum(II) chloride in an appropriate solvent under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions, purification steps to isolate the desired product, and quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorous acid, tris(1-methylethyl) ester, platinum complex can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum complex to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the phosphorous acid, tris(1-methylethyl) ester ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other phosphine ligands or coordinating solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction may yield platinum(0) or platinum(II) species.
Applications De Recherche Scientifique
Phosphorous acid, tris(1-methylethyl) ester, platinum complex has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to the known cytotoxic properties of platinum complexes.
Chemistry: It is used in the study of coordination chemistry and the development of new ligands and complexes.
Mécanisme D'action
The mechanism of action of phosphorous acid, tris(1-methylethyl) ester, platinum complex involves its interaction with molecular targets, such as DNA or proteins, depending on its application. In catalysis, the platinum center facilitates the activation of substrates and the formation of reaction intermediates. In medicinal applications, the platinum complex can bind to DNA, causing cross-linking and disrupting cellular processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorous acid, tris(1-methylethyl) ester: A related compound without the platinum center, used as an intermediate in various chemical processes.
Platinum(II) chloride: A common platinum precursor used in the synthesis of various platinum complexes.
Other Platinum Complexes: Such as cisplatin and carboplatin, which are well-known for their anticancer properties.
Uniqueness
Phosphorous acid, tris(1-methylethyl) ester, platinum complex is unique due to the combination of phosphorous acid, tris(1-methylethyl) ester ligands with a platinum center. This combination imparts specific chemical properties and reactivity that are distinct from other platinum complexes or phosphorous acid esters alone.
Propriétés
Numéro CAS |
37773-49-2 |
|---|---|
Formule moléculaire |
C28H52Cl4N2O6P2Pt2 |
Poids moléculaire |
1106.6 g/mol |
Nom IUPAC |
platinum(2+);pyridine;tripropan-2-yl phosphite;tetrachloride |
InChI |
InChI=1S/2C9H21O3P.2C5H5N.4ClH.2Pt/c2*1-7(2)10-13(11-8(3)4)12-9(5)6;2*1-2-4-6-5-3-1;;;;;;/h2*7-9H,1-6H3;2*1-5H;4*1H;;/q;;;;;;;;2*+2/p-4 |
Clé InChI |
XAHFHEAACCTRMH-UHFFFAOYSA-J |
SMILES canonique |
CC(C)OP(OC(C)C)OC(C)C.CC(C)OP(OC(C)C)OC(C)C.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



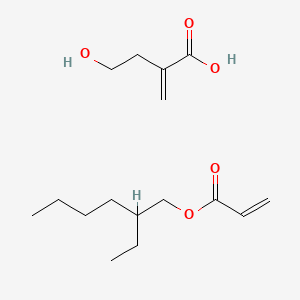
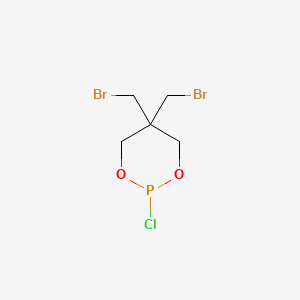


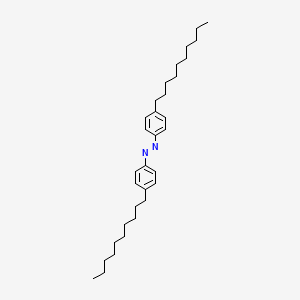
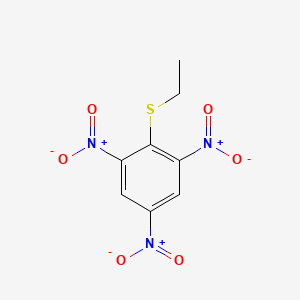
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
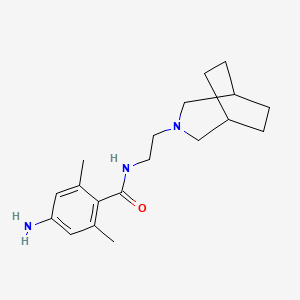
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
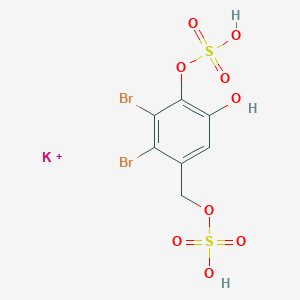
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
